molecular formula C20H22N4O B2746129 N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950254-59-8

N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2746129
CAS No.: 950254-59-8
M. Wt: 334.423
InChI Key: BMKMJEYSMOOTMA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methylphenyl and propyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2-methylphenyl azide, and the alkyne component is 4-methylphenylacetylene.

    Substitution Reactions: The propyl group can be introduced through a substitution reaction, where a suitable propylating agent reacts with the triazole intermediate.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and alkylating agents (R-X) are employed under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield benzaldehyde derivatives, while reduction of the triazole ring could produce triazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole core is a common motif in drug design, often associated with antifungal, antibacterial, and anticancer activities. Researchers may explore its potential as a therapeutic agent.

    Biological Studies: Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its mechanism of action and potential as a lead compound for drug development.

    Material Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes, due to their stability and functional versatility.

    Chemical Biology: The compound can serve as a probe or tool in chemical biology to study biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The methylphenyl and propyl groups may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamide: A simpler analog without the methylphenyl and propyl substitutions.

    N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-methylphenyl and propyl groups.

    1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide: Lacks the 2-methylphenyl group.

Uniqueness

N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The combination of methylphenyl and propyl groups can enhance its lipophilicity, stability, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-4-7-18-19(20(25)21-17-9-6-5-8-15(17)3)22-23-24(18)16-12-10-14(2)11-13-16/h5-6,8-13H,4,7H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKMJEYSMOOTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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